molecular formula C31H48O5 B13069842 KadcoccinicacidH

KadcoccinicacidH

Cat. No.: B13069842
M. Wt: 500.7 g/mol
InChI Key: RFXHBHLZXGQRCP-SDMQETLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: KadcoccinicacidH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include gold(I) catalysts, copper-mediated conjugate addition reagents, and enynyl acetates . The conditions for these reactions are optimized to ensure the efficient formation of the desired products.

Major Products Formed: The major products formed from the reactions involving this compound include various rearranged lanostane skeletons with a 6/6/5/6 tetracyclic ring system . These products are significant due to their potential pharmacological activities.

Scientific Research Applications

KadcoccinicacidH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex polycyclic structures and triterpenoids . In biology and medicine, this compound exhibits significant anti-HIV, anti-tumor, and antioxidant activities . These properties make it a valuable compound for developing new therapeutic agents. Additionally, its potential use in industry includes applications in pharmaceuticals and natural product synthesis.

Properties

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4aS,4bS,7R,8S,9aS)-7-tert-butyl-8-hydroxy-8-(3-methoxy-3-oxopropyl)-4a-methyl-1-methylidene-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C31H48O5/c1-19(10-9-11-20(2)28(33)34)22-14-16-30(7)23-12-13-26(29(4,5)6)31(35,17-15-27(32)36-8)25(23)18-24(30)21(22)3/h11,18-19,22-24,26,35H,3,9-10,12-17H2,1-2,4-8H3,(H,33,34)/b20-11-/t19-,22-,23-,24+,26-,30+,31-/m1/s1

InChI Key

RFXHBHLZXGQRCP-SDMQETLTSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]([C@](C3=C[C@H]2C1=C)(CCC(=O)OC)O)C(C)(C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(CCC(=O)OC)O)C(C)(C)C)C

Origin of Product

United States

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